N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)14-5-3-12(4-6-14)15(20)18-9-10-19-13(11-18)7-8-16-19/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQIVTOTBZRXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cycloaddition of diazo compounds to acetylenes, forming the tetrahydropyrazolo[1,5-a]pyrazine core. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography to ensure high purity. The specific conditions, including temperature, pressure, and solvents, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.
Anticancer Activity
Research indicates that compounds similar to N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:
- Case Study : A study published in Cancer Research demonstrated that derivatives of tetrahydropyrazolo compounds showed significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial activity against a range of pathogens.
- Case Study : In a study focusing on novel sulfonamide derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications.
Potential in Treating Neurological Disorders
Research suggests that tetrahydropyrazolo compounds may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Case Study : A preclinical study indicated that similar compounds could reduce neuroinflammation and oxidative stress in models of neurodegeneration .
Synthetic Applications
In addition to its biological applications, this compound can serve as an intermediate in the synthesis of other complex molecules.
Building Block for Drug Development
The compound can be used as a precursor in the synthesis of more complex pharmacologically active molecules.
- Example : Researchers have utilized this compound to create libraries of new drugs targeting various diseases by modifying its structure to enhance efficacy and reduce side effects .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Scaffold Variations
Tetrahydropyrazolo[1,5-a]pyrazine Derivatives
- N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide (8) :
This compound shares the tetrahydropyrazolo-pyrazine core but incorporates a methylsulfonylmethyl substituent. It exhibits 39% yield and functions as an alphavirus cysteine protease inhibitor . In contrast, the target compound achieves 63% yield via Negishi coupling and targets PI3Kα, demonstrating how substituent modifications influence both synthesis efficiency and biological activity .
- Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) :
Featuring a furan-carbonyl group, this derivative was synthesized in 65% yield and inhibits respiratory syncytial virus (RSV) polymerase, underscoring the scaffold's versatility across therapeutic areas .
Triazolo-Pyrimidines and Pyrano-Pyrazoles
- N,N-Dimethyl-4-(5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline :
This triazolo-pyrimidine derivative (ChemSpider ID: 4683779) shares the dimethylaniline motif but lacks the sulfonamide group. It highlights the importance of the sulfonamide moiety for PI3Kα binding .
- N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide: With a pyrano-pyrazole core, this compound (70% yield) demonstrates divergent synthetic pathways and emphasizes the role of the tetrahydropyrazolo-pyrazine core in conferring kinase selectivity .
Structural and Functional Insights
- Crystallography : The target compound’s co-crystal structure with PI3Kα reveals hydrophobic interactions with Val851 and hydrogen bonding with Glu849, critical for inhibitory activity .
- Role of Sulfonamide : Analogues lacking the sulfonamide group (e.g., triazolo-pyrimidines) show reduced kinase affinity, emphasizing its role in target engagement .
Biological Activity
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034400-21-8 |
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 334.4 g/mol |
Research indicates that compounds containing a pyrazolo[1,5-a]pyrazine core exhibit significant biological activities through various mechanisms. The following points summarize key findings:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, they can inhibit BRAF(V600E) and EGFR pathways critical for tumor growth and proliferation . The specific compound has been noted for its potential to disrupt cellular signaling involved in cancer progression.
- Anti-inflammatory Properties : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-1. This activity suggests its potential use in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The specific compound's structure may enhance its interaction with microbial targets, leading to effective inhibition .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antitumor Efficacy : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines. For example:
- Inflammation Model Studies : In animal models of inflammation:
- Microbial Inhibition Tests : Laboratory tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
